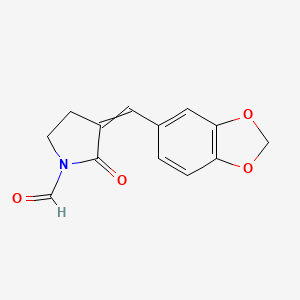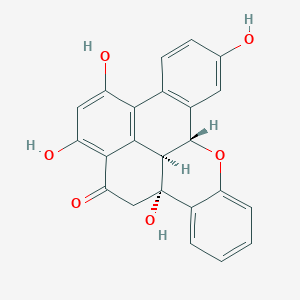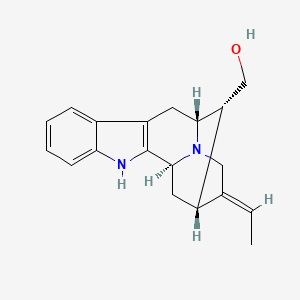
Sarpagan-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-deoxysarpagine is an indole alkaloid that is sarpagan bearing a hydroxy group at position 17. It is an indole alkaloid, a primary alcohol and a tertiary amino compound. It derives from a sarpagan.
Applications De Recherche Scientifique
Neurotransmission Effects
A study by Magalhães et al. (2020) found that a new glucosyl sarpagan alkaloid, 21(R*)-(O-β-glucosyl)-hydroxy-sarpagan-17-oic acid, along with other known alkaloids isolated from Rauvolfia ligustrina, influenced noradrenergic neurotransmission. Some compounds showed potent inhibitory effects, while others exhibited acute neuroexcitatory effects (Magalhães et al., 2020).
Role in Alkaloid Biosynthesis
Research by Dang et al. (2018) discusses the discovery of cytochrome P450s in plants that produce monoterpene indole alkaloids, like Rauwolfia serpentina, which are involved in the biosynthesis of sarpagans. This study highlights the enzymatic mechanisms leading to either cyclization or aromatization, yielding sarpagan or β-carboline alkaloids (Dang et al., 2018).
Biomimetic Preparation of Sarpagan Ring System
Lounasmaa and Hanhinen (1996) attempted to apply the spontaneous “biogenetic-type cyclization” for the preparation of the sarpagan ring system, a key component in the structure of sarpagan-17-ol. Their efforts provide insights into the complexities of synthesizing such complex alkaloid structures (Lounasmaa & Hanhinen, 1996).
Extraction from Rauwolfia Species
Studies on Rauwolfia species, such as those by Akinloye and Court (1981) and Amer and Court (1981), have isolated a variety of alkaloids including sarpagan types. These findings are crucial for understanding the natural sources and variations of this compound in different plant species (Akinloye & Court, 1981); (Amer & Court, 1981).
Enzymatic Function in Alkaloid Biosynthesis
The role of enzymes like Polyneuridine aldehyde esterase in the biosynthesis of sarpagine/ajmaline type alkaloids, as studied by Pfitzner and Stöckigt (1983), is crucial for understanding the biochemical pathways leading to the production of this compound (Pfitzner & Stöckigt, 1983).
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[(1S,12R,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17+,18-/m0/s1 |
Clé InChI |
VXTDUGOBAOLMED-HDFJDURCSA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@H]2CC4=C3NC5=CC=CC=C45)CO |
SMILES canonique |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



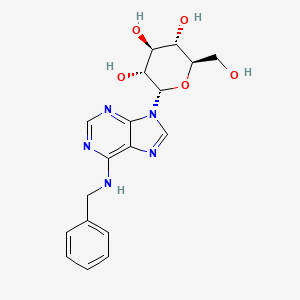
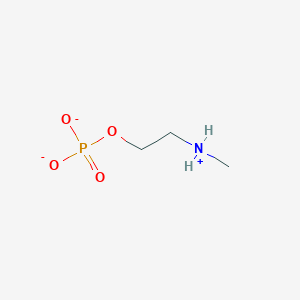
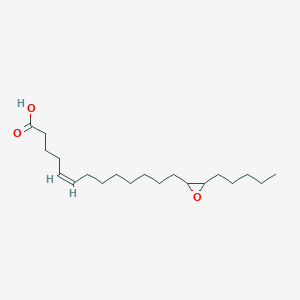
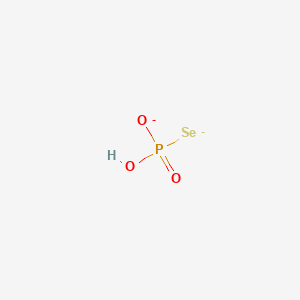
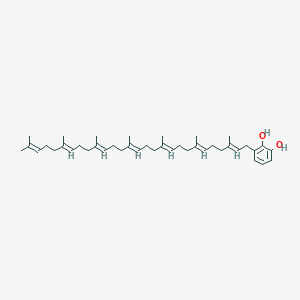
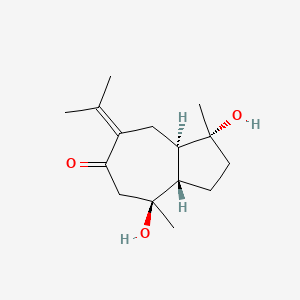
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)
